[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)METHYL]({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)METHYLSULFANYL]ETHYL})AMINE is a complex organic compound with potential applications in various scientific fields. This compound features a benzodioxin ring fused with a tetrazole moiety, making it a unique structure with interesting chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)METHYLSULFANYL]ETHYL})AMINE typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with various alkyl or aryl halides in the presence of a base such as lithium hydride (LiH) and a solvent like N,N-dimethylformamide (DMF) . The reaction conditions often require stirring at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)METHYLSULFANYL]ETHYL})AMINE can undergo various chemical reactions, including:
Substitution Reactions: The compound can react with different alkyl or aryl halides to form substituted derivatives
Oxidation and Reduction: The benzodioxin ring can be oxidized or reduced under specific conditions, leading to different products.
Common Reagents and Conditions
Substitution: Alkyl or aryl halides, DMF, LiH, room temperature
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions yield various N-substituted derivatives, while oxidation and reduction can modify the benzodioxin ring structure .
Wissenschaftliche Forschungsanwendungen
(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)METHYLSULFANYL]ETHYL})AMINE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules
Biology: Exhibits antibacterial properties, particularly against Bacillus subtilis and Escherichia coli.
Medicine: Potential therapeutic agent for conditions like Alzheimer’s disease due to its enzyme inhibition properties
Industry: Could be used in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of (2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)METHYLSULFANYL]ETHYL})AMINE involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cholinesterase and lipoxygenase enzymes, which are involved in various biological processes . The compound’s unique structure allows it to bind to these enzymes and inhibit their activity, leading to potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide
- 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanone
- 6-Nitro-1,4-benzodioxane
Uniqueness
(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)METHYLSULFANYL]ETHYL})AMINE stands out due to its combination of a benzodioxin ring and a tetrazole moiety, which imparts unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C13H17N5O2S |
---|---|
Molekulargewicht |
307.37g/mol |
IUPAC-Name |
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-(1-methyltetrazol-5-yl)sulfanylethanamine |
InChI |
InChI=1S/C13H17N5O2S/c1-18-13(15-16-17-18)21-7-4-14-9-10-2-3-11-12(8-10)20-6-5-19-11/h2-3,8,14H,4-7,9H2,1H3 |
InChI-Schlüssel |
RVWHSNPIEGOUBI-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=N1)SCCNCC2=CC3=C(C=C2)OCCO3 |
Kanonische SMILES |
CN1C(=NN=N1)SCCNCC2=CC3=C(C=C2)OCCO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.